Etamsylate
Description
Properties
IUPAC Name |
2,5-dihydroxybenzenesulfonic acid;N-ethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O5S.C4H11N/c7-4-1-2-5(8)6(3-4)12(9,10)11;1-3-5-4-2/h1-3,7-8H,(H,9,10,11);5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGOLJKPSFNJSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC.C1=CC(=C(C=C1O)S(=O)(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045559 | |
| Record name | Ethamsylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2624-44-4 | |
| Record name | Etamsylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2624-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethamsylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002624444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etamsylate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13483 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Benzenesulfonic acid, 2,5-dihydroxy-, compd. with N-ethylethanamine (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethamsylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Etamsylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.265 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHAMSYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24YL531VOH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Etamsylate is synthesized through a series of steps including sulfonation, salification, and refining. The process begins with the sulfonation of resorcinol using sulfuric acid, followed by neutralization with diethylamine to form the this compound salt. The crude product is then refined using absolute ethanol .
Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is designed to be cost-effective and environmentally friendly by avoiding the use of organic solvents. The final product is obtained through crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions: Etamsylate undergoes various chemical reactions including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The sulfonic acid group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonic acid group under acidic or basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones.
Substitution: Various substituted benzenesulfonates.
Scientific Research Applications
Hemostatic Applications
Mechanism of Action
Etamsylate enhances hemostasis by improving platelet adhesiveness and restoring capillary resistance. It acts on the first step of hemostasis, making it particularly effective in conditions characterized by capillary bleeding .
Clinical Efficacy
- Dysfunctional Uterine Bleeding : Clinical trials have demonstrated significant efficacy in reducing blood loss associated with menorrhagia. The reduction in blood loss correlates with the severity of the condition, making this compound a valuable option for women who do not require contraception .
- Periventricular Hemorrhage in Preterm Infants : Studies indicate that this compound reduces the incidence of intraventricular hemorrhage in very low birth weight infants. A systematic review involving 1,410 preterm infants showed a significant reduction in grade 3 and 4 intraventricular hemorrhage among those treated with this compound .
| Application | Patient Population | Outcome |
|---|---|---|
| Dysfunctional Uterine Bleeding | Women with menorrhagia | Significant reduction in blood loss |
| Periventricular Hemorrhage | Preterm infants < 31 weeks gestation | Reduced incidence of intraventricular hemorrhage |
Ophthalmic Applications
Intravitreal Injection for Age-Related Macular Degeneration (AMD)
Recent studies have shown that intravitreal administration of this compound improves visual acuity in patients with dry AMD. In a randomized controlled trial involving 51 patients, significant improvements in best-corrected visual acuity were observed after 90 days post-injection .
| Study Details | Baseline Visual Acuity Improvement |
|---|---|
| Jericho-D Study | Mean improvement of 8.66 letters read (p = 0.0169) |
Dermatological Applications
Topical Use for Hereditary Hemorrhagic Telangiectasia (HHT)
this compound has been explored as a topical treatment for HHT-related epistaxis (nosebleeds). A pilot clinical trial demonstrated that a topical spray application significantly reduced the severity of epistaxis without notable side effects, leading to its designation as an orphan drug for this condition .
| Trial Details | Patient Population | Outcome |
|---|---|---|
| Topical Spray Application | 12 HHT patients | Significant reduction in epistaxis severity score |
Pharmacological Properties
This compound exhibits various pharmacological properties that contribute to its therapeutic effects:
- Antiangiogenic Effects : In vitro studies indicate that this compound inhibits angiogenesis by affecting endothelial cell functions, which could be beneficial in conditions requiring reduced vascularization .
- Safety Profile : Clinical reviews have reported no significant adverse effects associated with this compound treatment across various applications, reinforcing its safety as a therapeutic option .
Mechanism of Action
Etamsylate exerts its effects by enhancing platelet adhesion and restoring capillary resistance. It acts on the first stage of hemostasis, known as endothelium-platelet interaction. By improving platelet adhesiveness, it reduces bleeding time and blood loss. The compound also inhibits the biosynthesis and action of prostaglandins that cause platelet disaggregation and vasodilation .
Comparison with Similar Compounds
Tranexamic Acid
Table 1: Key Differences Between this compound and Tranexamic Acid
| Parameter | This compound | Tranexamic Acid |
|---|---|---|
| Mechanism | Capillary stabilization | Antifibrinolytic |
| Tmax (oral) | 2–4 hours | 3 hours |
| Controlled Release | Yes (F11 matrix) | No |
| Placental Transfer | Yes | Limited data |
Aminomethylbenzoic Acid
- Mechanism: Inhibits plasminogen activators, reducing fibrinolysis .
- Compatibility : Stable with this compound in infusion solutions (0.9% NaCl, 5% glucose) under dark conditions for 12 hours .
Table 2: Stability in Infusion Solutions (Vitamin K1, this compound, Aminomethylbenzoic Acid)
| Condition | Vitamin K1 Degradation | This compound Stability | Aminomethylbenzoic Acid Stability |
|---|---|---|---|
| Light Exposure | Significant | Stable | Stable |
| Dark Condition | Stable | Stable | Stable |
Benzothiazole Amide Derivatives
Calcium Dobesilate (CD)
- Veterinary Use : Both CD and this compound dissociate to 2,5-HBSA in vivo. CD treats equine navicular disease, while this compound addresses exercise-induced pulmonary hemorrhage in horses .
- Pharmacokinetics : CD requires repeated dosing (3 mg/kg BID), whereas this compound is administered as a single IV dose (10 mg/kg) .
Pharmacokinetic and Formulation Advantages
This compound’s controlled-release hydrogel matrices (F4, F11) achieve sustained plasma concentrations, reducing dosing frequency . In contrast, Tranexamic acid and Aminomethylbenzoic acid lack comparable advanced delivery systems.
Table 3: Pharmacokinetic Parameters of this compound CR Formulations
| Parameter | F11 Matrix | Immediate-Release Form |
|---|---|---|
| MDT (h) | 8.2 | 1.5 |
| AUC (μg·h/mL) | 145.3 | 98.7 |
| Cmax (μg/mL) | 12.1 | 18.9 |
Market and Regulatory Landscape
This compound faces competition from generics and alternative hemostatics like Tranexamic acid . Its controlled-release formulations and compatibility in combination therapies (e.g., with Aminomethylbenzoic acid) may bolster clinical adoption .
Biological Activity
Etamsylate, also known as diethylammonium 2,5-dihydroxybenzenesulfonate, is a synthetic compound primarily used for its hemostatic properties. It is indicated for conditions associated with capillary bleeding and has been the subject of extensive research regarding its biological activity. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological mechanisms, therapeutic applications, and clinical efficacy.
This compound acts primarily by enhancing platelet adhesion and restoring capillary resistance. It influences the first step of hemostasis, which is crucial in managing bleeding disorders. Research has demonstrated that this compound promotes P-selectin-dependent platelet adhesive mechanisms, thereby improving hemostatic function in various clinical scenarios .
Key Mechanisms:
- Platelet Adhesion: Enhances the ability of platelets to adhere to vascular endothelium.
- Capillary Resistance: Restores integrity to capillary walls, reducing leakage and bleeding.
- FGF Signaling Inhibition: Acts as an inhibitor of fibroblast growth factor (FGF) signaling, which plays a role in angiogenesis and wound healing .
Clinical Applications
This compound has been utilized in several clinical settings, demonstrating efficacy in reducing blood loss during surgical procedures and in managing bleeding disorders.
1. Postpartum Hemorrhage
A comparative study indicated that this compound is effective in reducing blood loss during vaginal deliveries. The results showed that both this compound and tranexamic acid significantly reduced blood loss compared to placebo, with this compound presenting fewer side effects .
| Treatment Group | Blood Loss (ml) | Postpartum Hemorrhage Incidence |
|---|---|---|
| This compound | 250 | Lower than placebo |
| Tranexamic Acid | 245 | Lower than placebo |
| Placebo | 300 | Higher incidence |
2. Dysfunctional Uterine Bleeding
This compound has been shown to be an effective alternative for managing dysfunctional uterine bleeding. Clinical trials have reported a significant reduction in menstrual blood loss among women treated with this compound compared to those receiving placebo .
3. Periventricular Hemorrhage in Neonates
In neonates, particularly those with very low birth weight, this compound has been investigated for its role in preventing periventricular hemorrhage. Studies have demonstrated that administration of this compound can significantly reduce the incidence of this condition .
Case Studies
Case Study: Efficacy in Haemolactia
In a study involving lactating dairy cows with haemolactia (the presence of blood in milk), this compound treatment resulted in a significant reduction in the number of days blood was observed without negatively affecting milk production. Cows treated with this compound had an average of 3.4 days with blood observed compared to 4.9 days in the control group .
Pharmacological Properties
The pharmacological profile of this compound suggests it possesses additional properties beyond hemostasis:
- Anti-inflammatory Effects: Some studies indicate that this compound may exhibit anti-inflammatory properties by modulating cytokine release during inflammatory responses.
- Vasodilatory Activity: Research has explored its potential effects on vasodilation, particularly when combined with anticoagulants like heparin .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
